molecular formula C9H13NO3 B169996 ethyl 2-acetyl-4-cyanobutanoate CAS No. 10444-33-4

ethyl 2-acetyl-4-cyanobutanoate

Cat. No.: B169996
CAS No.: 10444-33-4
M. Wt: 183.2 g/mol
InChI Key: JFQTXHMZBZRXET-UHFFFAOYSA-N
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Description

ethyl 2-acetyl-4-cyanobutanoate is an organic compound with a complex structure that includes both cyano and ester functional groups

Mechanism of Action

Target of Action

Ethyl 2-(2-cyanoethyl)-3-oxobutanoate, also known as Ethyl 2-cyanoacrylate (ECA), is primarily used as an adhesive . Its primary targets are surfaces that need to be bonded together. It is the active ingredient in most commercial superglues .

Mode of Action

ECA interacts with its targets by polymerizing rapidly in the presence of moisture . The small amount of moisture in the air is enough to initiate this polymerization . This reaction forms a strong bond within minutes, often stronger than the materials it joins .

Biochemical Pathways

The primary biochemical pathway involved in the action of ECA is the polymerization process . This process is initiated by the presence of moisture and results in the formation of a strong adhesive bond .

Pharmacokinetics

It’s worth noting that despite its strength, the polymer can be removed by soaking it in acetone or mild acids . Household products such as nail polish remover or lemon juice can be used for this purpose .

Result of Action

The result of ECA’s action is the formation of a strong, durable bond between the surfaces it is applied to . This bond forms within minutes and is often stronger than the materials it joins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ECA. For instance, the presence of moisture in the air can initiate the polymerization process . Additionally, the compound is classified as a flammable liquid and may cause skin and eye irritation, as well as respiratory irritation . Therefore, it should be used in a well-ventilated area and stored in a cool, dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetyl-4-cyanobutanoate typically involves the reaction of ethyl acetoacetate with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition, where the nucleophilic enolate of ethyl acetoacetate attacks the electrophilic carbon-carbon double bond of acrylonitrile, followed by protonation to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylene group adjacent to the cyano group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to yield corresponding alcohols or amines, depending on the reducing agents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

ethyl 2-acetyl-4-cyanobutanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Ethyl cyanoacrylate: Known for its use in superglues, it shares the cyano and ester functional groups but differs in its polymerization behavior.

    Methyl cyanoacrylate: Similar to ethyl cyanoacrylate but with a methyl ester group, it also finds use in adhesives.

    Butyl cyanoacrylate: Used in medical adhesives, it has a longer alkyl chain compared to ethyl cyanoacrylate.

Uniqueness: ethyl 2-acetyl-4-cyanobutanoate is unique due to its specific structure, which allows for a broader range of chemical reactions and applications compared to simpler cyanoacrylates. Its combination of cyano and ester groups provides versatility in synthetic chemistry and potential for developing new materials and pharmaceuticals.

Properties

IUPAC Name

ethyl 2-(2-cyanoethyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQTXHMZBZRXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536949
Record name Ethyl 2-(2-cyanoethyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10444-33-4
Record name Ethyl 2-(2-cyanoethyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to sodium ethylate (prepared from 62 mg sodium in 8 mL of EtOH) was added ethyl acetoacetate (9.7 mL, 76.1 mmol). Acrylonitrile (5 mL, 76.1 mmol) was then added dropwise at 40-45° C. and the reaction mixture was stirred at this temperature overnight. Ethanol was removed and the residue washed with 65 mL of water containing 3.5 mL of acetic acid, diluted with CH2Cl2 and dried over Na2SO4, filtered and concentrated under reduced pressure. The crude residue was distilled (bp=95-105° C. at 1 atm) to give the title compound. TLC:rf (7:3 hept-EA)=0.29.
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8 mL
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9.7 mL
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5 mL
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Synthesis routes and methods II

Procedure details

A solution of solid sodium metal (450 mg, 19.75 mmol) in EtOH at 30° C. was treated with ethyl acetoacetate (103 g, 790 mmol) maintaining temperature. Then acrylonitrile (41.9 g, 790 mmol) was added dropwise over 15 minutes. The reaction was capped and stirred for 4 hours. The solution was concentrated and the resulting solid was dissolved in 20 mL of water and 3 mL of acetic acid, and washed with 50 mL of DCM. The organic layer was dried over Na2SO4 and concentrated to an oil. Distillation was performed under reduced pressure (0.5 mm) with a bath temperature of 80° C. Fractions were collected and concentrated to provide A-1 as a colorless oil. Data for A-1: LC/MS: m/z (M+H)=183.87 found; 183.20 required
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450 mg
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103 g
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41.9 g
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